molecular formula C12H13BrN2O2S B6305957 tert-Butyl N-(4-bromo-1,3-benzothiazol-2-yl)carbamate CAS No. 1823565-33-8

tert-Butyl N-(4-bromo-1,3-benzothiazol-2-yl)carbamate

Cat. No. B6305957
CAS RN: 1823565-33-8
M. Wt: 329.21 g/mol
InChI Key: VSHNMMQBTXSHJO-UHFFFAOYSA-N
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Description

Tert-Butyl N-(4-bromo-1,3-benzothiazol-2-yl)carbamate, also known as TBBTC, is a chemical compound that has been used in scientific research for various applications. It is a white solid that is soluble in most organic solvents and is a member of the benzothiazole family. This compound has been studied for its potential uses in drug delivery, drug synthesis, and drug development. TBBTC has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, antioxidant, and antifungal properties.

Scientific Research Applications

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives, including tert-Butyl N-(4-bromo-1,3-benzothiazol-2-yl)carbamate, are noted for their variability in chemistry and properties. These compounds are crucial in the synthesis of various chemical substances due to their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research into the chemistry of benzothiazole derivatives provides insights into their preparation, properties, and potential for creating complex compounds with significant scientific applications (Boča, Jameson, & Linert, 2011).

Biological Importance and Medicinal Chemistry

The biological importance of benzothiazole derivatives, including their roles in medicinal chemistry, is significant. These compounds exhibit a broad spectrum of pharmacological activities, making them critical in the development of therapeutic agents. The unique structure of benzothiazole allows for the design of compounds with varied biological activities, highlighting their importance in drug discovery and development (Rosales-Hernández et al., 2022).

Catalysis and Synthetic Applications

The role of benzothiazole derivatives in catalysis, especially in kinetic resolution, underscores their utility in synthetic chemistry. These compounds are involved in non-enzymatic kinetic resolutions, facilitating the synthesis of chiral compounds with high enantioselectivity and yield. The advancement in the development of chiral catalysts for asymmetric reactions has opened new avenues for the utilization of benzothiazole derivatives in organic synthesis (Pellissier, 2011).

Environmental and Industrial Applications

The versatility of benzothiazole derivatives extends to environmental and industrial applications. For instance, the study of MTBE, a compound related to benzothiazole derivatives, has revealed its importance as a fuel additive to improve performance and reduce emissions. The research into the purification of MTBE and other related compounds through membrane methods like pervaporation highlights the environmental significance of these derivatives in reducing pollution and improving air quality (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl N-(4-bromo-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-9-7(13)5-4-6-8(9)18-10/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNMMQBTXSHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester

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